Cas no 1806919-15-2 (4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)

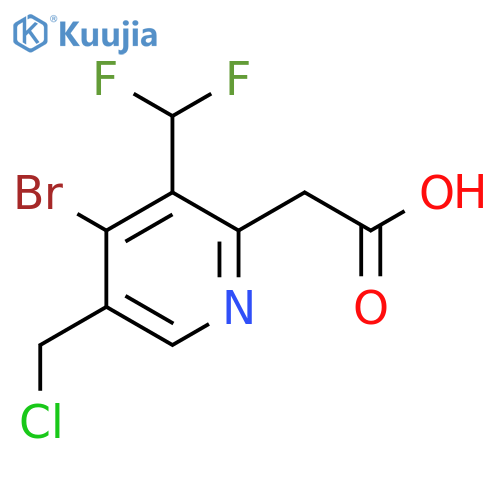

1806919-15-2 structure

商品名:4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid

CAS番号:1806919-15-2

MF:C9H7BrClF2NO2

メガワット:314.511187791824

CID:4864791

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid

-

- インチ: 1S/C9H7BrClF2NO2/c10-8-4(2-11)3-14-5(1-6(15)16)7(8)9(12)13/h3,9H,1-2H2,(H,15,16)

- InChIKey: OIIQXLDSDCQAGO-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CCl)=CN=C(CC(=O)O)C=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.2

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029055742-250mg |

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |

1806919-15-2 | 97% | 250mg |

$969.60 | 2022-03-31 | |

| Alichem | A029055742-500mg |

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |

1806919-15-2 | 97% | 500mg |

$1,646.30 | 2022-03-31 | |

| Alichem | A029055742-1g |

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid |

1806919-15-2 | 97% | 1g |

$3,129.00 | 2022-03-31 |

4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1806919-15-2 (4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量